2-(5-Chloro-8-hydroxyquinolin-7-yl)benzaldehyde
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Overview
Description
2-(5-Chloro-8-hydroxyquinolin-7-yl)benzaldehyde is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-8-hydroxyquinolin-7-yl)benzaldehyde typically involves the reaction of 5-chloro-8-hydroxyquinoline with benzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires a solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Chloro-8-hydroxyquinolin-7-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 2-(5-Chloro-8-hydroxyquinolin-7-yl)benzoic acid.
Reduction: 2-(5-Chloro-8-hydroxyquinolin-7-yl)benzyl alcohol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Chloro-8-hydroxyquinolin-7-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a subject of study in biological research.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-8-hydroxyquinolin-7-yl)benzaldehyde involves its interaction with various molecular targets:
Molecular Targets: The compound can chelate metal ions, which is crucial for its biological activity. It can inhibit enzymes that require metal ions for their catalytic activity.
Pathways Involved: The compound can interfere with cellular processes by binding to metal ions and disrupting their function.
Comparison with Similar Compounds
8-Hydroxyquinoline: A parent compound with similar metal-chelating properties.
5,7-Dichloro-8-hydroxyquinoline: Another derivative with enhanced biological activity.
2-(8-Hydroxyquinolin-7-yl)benzaldehyde: A structurally similar compound with different substitution patterns.
Uniqueness: 2-(5-Chloro-8-hydroxyquinolin-7-yl)benzaldehyde is unique due to the presence of both the chloro and hydroxy groups on the quinoline ring, which enhances its metal-chelating ability and biological activity compared to other similar compounds .
Properties
CAS No. |
648896-45-1 |
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Molecular Formula |
C16H10ClNO2 |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
2-(5-chloro-8-hydroxyquinolin-7-yl)benzaldehyde |
InChI |
InChI=1S/C16H10ClNO2/c17-14-8-13(11-5-2-1-4-10(11)9-19)16(20)15-12(14)6-3-7-18-15/h1-9,20H |
InChI Key |
HXTFIKJMOVPEKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C3C=CC=NC3=C2O)Cl |
Origin of Product |
United States |
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